Androgen Receptor Binding Affinity: 17α-Epimer Versus 17β-Epimer
The 17α-configuration of 17-epi-Testosterone Enanthate confers markedly reduced androgen receptor (AR) binding affinity compared to the 17β-epimer. In competitive binding assays using human benign prostatic hypertrophied tissue cytosol labeled with [³H]-R1881, epitestosterone (the de-esterified parent compound of 17-epi-Testosterone Enanthate) exhibited a Ki of 860 nM, whereas testosterone demonstrated a Ki of 50 nM—a 17.2-fold difference in binding affinity [1]. A separate study using rat prostate cytosol reported a Ki of 29.8 nM for epitestosterone in competition with methyltrienolone [2].
| Evidence Dimension | Androgen receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Epitestosterone Ki = 860 nM (human BPH cytosol); Ki = 29.8 nM (rat prostate cytosol) |
| Comparator Or Baseline | Testosterone Ki = 50 nM (human BPH cytosol) |
| Quantified Difference | 17.2-fold lower AR affinity for 17α-epimer versus 17β-epimer in human tissue |
| Conditions | [³H]-R1881 competitive binding assay in human BPH cytosol; rat prostate cytosol methyltrienolone competition |
Why This Matters
This quantitative difference establishes that 17-epi-Testosterone Enanthate is functionally non-interchangeable with testosterone enanthate in any application requiring AR activation.
- [1] Murthy LR, et al. Physicochemical characterization of the androgen receptor from hyperplastic human prostate. The Prostate. 1984; Ki: testosterone 50 nM, epitestosterone 860 nM. View Source
- [2] Starka L, et al. Epitestosterone—an endogenous antiandrogen? Journal of Steroid Biochemistry. 1989;33(5):1019-1021. Ki = 29.8 nmol·l⁻¹. View Source
